2-Benzyl-5-methoxyisoindoline-1,3-dione
Overview
Description
2-Benzyl-5-methoxyisoindoline-1,3-dione is a derivative of phthalimide, characterized by the presence of a benzyl group and a methoxy group attached to the isoindoline-1,3-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-methoxyisoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which can then be further modified to introduce the benzyl and methoxy groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and solvent choice, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-5-methoxyisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindoline-1,3-dione core.
Substitution: Substitution reactions can introduce different substituents, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while substitution can introduce new functional groups .
Scientific Research Applications
2-Benzyl-5-methoxyisoindoline-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-methoxyisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cell function and behavior .
Comparison with Similar Compounds
Phthalimide: The parent compound of 2-Benzyl-5-methoxyisoindoline-1,3-dione, widely used in organic synthesis.
N-Benzylphthalimide: A closely related compound with similar structural features.
5-Methoxyphthalimide: Another derivative with a methoxy group attached to the phthalimide core.
Uniqueness: this compound is unique due to the presence of both benzyl and methoxy groups, which confer distinct chemical and biological properties. This combination of substituents enhances its potential for various applications compared to its analogs .
Properties
IUPAC Name |
2-benzyl-5-methoxyisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-12-7-8-13-14(9-12)16(19)17(15(13)18)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVOHZWHQWDVNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C2=O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-benzyl-5-methoxyisoindoline-1,3-dione?
A1: The research paper describes this compound as a molecule consisting of two primary planar components: the phthalimide system and a phenyl ring []. These components are connected but not coplanar, exhibiting a dihedral angle of 84.7° between them []. Additionally, a methoxy group is attached to the phthalimide system and lies almost within the same plane, evidenced by a C—C—O—C torsion angle of −171.5° []. This structural information is crucial for understanding potential interactions with other molecules or biological targets.
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